
(2R,3S,5S)-Omarigliptin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5S)-Omarigliptin-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₇D₃F₂N₄O₃S and its molecular weight is 401.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioavailability
Research indicates that (2R,3S,5S)-Omarigliptin-d3 exhibits favorable pharmacokinetic properties. A study demonstrated that the compound effectively crosses the blood-brain barrier (BBB), which is crucial for its potential neuroprotective applications. The study utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of Omarigliptin in plasma and brain tissue after multiple doses in rats. The results showed a brain/plasma concentration ratio of 0.42, indicating significant BBB penetration after 28 days of treatment .
Therapeutic Applications in Diabetes Management
As a DPP-4 inhibitor, this compound plays a critical role in managing type 2 diabetes by enhancing the levels of incretin hormones. These hormones stimulate insulin secretion in a glucose-dependent manner and inhibit glucagon release. Clinical studies have shown that switching to Omarigliptin can maintain fasting plasma glucose levels and improve time-in-range metrics for patients with type 2 diabetes .
Efficacy Data
Table 1 summarizes key findings from clinical trials assessing the efficacy of Omarigliptin:
Study Reference | Population | Treatment | Key Findings |
---|---|---|---|
Ohara et al. (2021) | Japanese patients on daily DPP-4 inhibitors | Omarigliptin 25 mg | Significant reduction in fasting plasma glucose and HbA1c compared to placebo |
Shankar et al. (2017) | Patients on metformin monotherapy | Omarigliptin + Metformin | Improved glycemic control with a mean change in HbA1c of -0.58% compared to control |
Neuroprotective Potential
Recent studies have suggested that this compound may have neuroprotective effects beyond its role in diabetes management. The compound's ability to cross the BBB raises possibilities for its application in treating neurodegenerative diseases such as Parkinson's disease. The research indicates that Omarigliptin can enhance GLP-1 concentrations in the brain, which may contribute to neuroprotection .
Case Study Insights
A case study highlighted the repositioning of Omarigliptin as an antiparkinsonian agent based on its pharmacokinetic profile and effects on neurodegeneration markers. The study emphasized the need for further clinical trials to explore this potential application fully .
Propiedades
Fórmula molecular |
C₁₇H₁₇D₃F₂N₄O₃S |
---|---|
Peso molecular |
401.45 |
Sinónimos |
(2R,3S,5S)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine; (2R,3S,5S)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(trideuteriomethylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tet |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.